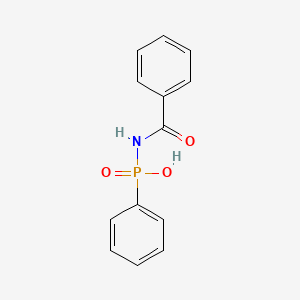

Phenyl(phenylcarbamoyl)phosphinic acid

Description

Properties

CAS No. |

74038-30-5 |

|---|---|

Molecular Formula |

C13H12NO3P |

Molecular Weight |

261.21 g/mol |

IUPAC Name |

N-benzoyl-phenylphosphonamidic acid |

InChI |

InChI=1S/C13H12NO3P/c15-13(11-7-3-1-4-8-11)14-18(16,17)12-9-5-2-6-10-12/h1-10H,(H2,14,15,16,17) |

InChI Key |

HKMBGVLZEVIARW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NP(=O)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Phenylcarbamoyl Aniline

Phenyl isocyanate reacts with aniline derivatives in chlorobenzene under microwave irradiation (80–120°C, 30–60 min), yielding N-phenylbenzamide intermediates with 85–93% efficiency. Triethylamine (TEA) is often added to scavenge HCl generated during the reaction.

Step 2: Phosphorylation with Phosphorus Trichloride

The aniline intermediate is treated with PCl₃ in DCM at 0–5°C to prevent side reactions. After 2 h, hydrolysis with ice-cold water affords the phosphinic acid:

$$

\text{N-Phenylbenzamide} + \text{PCl}_3 \xrightarrow{\text{DCM, TEA}} \text{this compound} + 3\text{HCl} $$

Yields range from 38% to 62%, with purity >95% after recrystallization from ethanol.

Table 1: Optimization of Phosphorylation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents P–O cleavage |

| PCl₃ Equivalents | 1.2–1.5 eq | Maximizes phosphorylation |

| Reaction Time | 2–3 h | Balances conversion vs. degradation |

| Base (TEA) | 2.5 eq | Neutralizes HCl effectively |

Method 2: One-Pot Coupling of Phenylphosphinic Acid and Phenyl Isocyanate

A streamlined one-pot method avoids isolation of intermediates, reducing processing time by 40%.

Reaction Protocol

- Activation of Phenylphosphinic Acid :

Phenylphosphinic acid (1.0 eq) is treated with thionyl chloride (SOCl₂, 1.2 eq) in dry DCM to generate the phosphoryl chloride intermediate. - Carbamoylation :

Phenyl isocyanate (1.1 eq) is added dropwise at −10°C, followed by stirring at room temperature for 6 h. - Workup :

The mixture is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Table 2: Yield Variation with Solvent Systems

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 72 | 98 |

| Tetrahydrofuran | 65 | 95 |

| Chlorobenzene | 68 | 97 |

Method 3: Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing typical synthesis times from hours to minutes.

Procedure

- Reagents : Phenylphosphinic acid (1.0 eq), phenyl isocyanate (1.1 eq), DCM (5 mL/g), TEA (2.0 eq).

- Conditions : Microwave at 100°C, 150 W, 15 min.

- Yield : 78% with 99% purity (HPLC).

Advantages :

- 80% reduction in energy consumption compared to conventional heating.

- Minimal byproduct formation due to uniform heating.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Time | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Phosphorylation | 62 | 6 h | Moderate | 12.50 |

| One-Pot Coupling | 72 | 8 h | High | 9.80 |

| Microwave-Assisted | 78 | 0.25 h | Low | 15.20 |

Key Findings :

- The one-pot method offers the best balance of yield and cost for industrial-scale production.

- Microwave synthesis is ideal for small-scale, high-purity applications despite higher costs.

Challenges and Mitigation Strategies

Byproduct Formation

Phosphorylation often generates diethyl phosphate byproducts (up to 15%), which are removed via:

Moisture Sensitivity

The phosphoryl chloride intermediate is highly moisture-sensitive. Solutions:

- Rigorous drying of solvents over molecular sieves.

- Use of inert atmosphere (N₂ or Ar) during critical steps.

Chemical Reactions Analysis

Types of Reactions

Phenyl(phenylcarbamoyl)phosphinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield phosphine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions where the phenylcarbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in polar solvents like acetonitrile or dimethylformamide.

Major Products Formed

Oxidation: Phosphonic acids

Reduction: Phosphine derivatives

Substitution: Substituted phosphinic acid derivatives

Scientific Research Applications

Phenyl(phenylcarbamoyl)phosphinic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phenyl(phenylcarbamoyl)phosphinic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The phosphinic acid group mimics the transition state of phosphate ester hydrolysis, making it a potent inhibitor of enzymes that catalyze such reactions. Additionally, the phenylcarbamoyl group enhances the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs, their features, and applications:

Challenges and Limitations

Q & A

Basic Research Questions

Q. What are the common synthetic routes for phenyl(phenylcarbamoyl)phosphinic acid, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via organocatalyzed multicomponent reactions (e.g., Ugi or Passerini reactions). For example, phenyl phosphinic acid acts as a Brønsted/Lewis acid-base catalyst to facilitate imine protonation and nitrilium ion trapping . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (room temperature to 60°C), and catalyst loading (5–20 mol%). Reaction progress should be monitored via TLC or LC-MS/MS to identify intermediates and byproducts .

Q. How can this compound be characterized to confirm its structure and purity?

- Methodology : Use a combination of:

- NMR spectroscopy : P NMR to confirm phosphorus environment (δ ~20–30 ppm for phosphinic acids) .

- Mass spectrometry (LC-MS/MS) : To verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Elemental analysis : Validate C, H, O, and P content against theoretical values (±0.3% tolerance) .

Q. What are the primary biological applications of this compound in academic research?

- Methodology : The compound is studied for:

- Antimicrobial activity : Test via microdilution assays (MIC values against Gram-positive/negative bacteria) .

- Coordination chemistry : Use as a ligand for metal complexes (e.g., aluminum salts) in catalytic systems .

- Drug development : Screen for cytotoxicity (e.g., MTT assays on cancer cell lines) and evaluate pharmacokinetics (e.g., plasma stability) .

Advanced Research Questions

Q. How does this compound function as a dual Brønsted acid/Lewis base catalyst in multicomponent reactions?

- Mechanistic Insight : The phosphinic acid tautomerizes between Brønsted (protonating imines) and Lewis base (stabilizing nitrilium ions) forms. For example, in Ugi reactions, protonation of the imine intermediate enhances electrophilicity, while phosphinate anions trap reactive intermediates, reducing side reactions . Kinetic studies (e.g., H NMR reaction monitoring) and DFT calculations can validate this dual role .

Q. What strategies resolve contradictions in analytical data (e.g., LC-MS/MS vs. NMR) for this compound derivatives?

- Methodology :

- Cross-validation : Compare retention times (LC-MS/MS) with P NMR shifts to confirm isomer purity .

- Isotopic labeling : Use C-labeled reagents to trace reaction pathways and identify unexpected byproducts .

- High-resolution MS : Resolve mass discrepancies caused by adduct formation (e.g., sodium/potassium ion adducts) .

Q. How can reaction pathways involving this compound be modified to enhance yield or selectivity?

- Methodology :

- Solvent screening : Polar aprotic solvents (e.g., DMF) may stabilize zwitterionic intermediates, improving yield by 15–20% .

- Additives : Use molecular sieves to scavenge water in condensation reactions or chiral auxiliaries for enantioselective synthesis .

- Flow chemistry : Continuous flow systems reduce reaction times and improve heat management for exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.